![molecular formula C11H12N8O3S B394255 methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate CAS No. 312267-29-1](/img/structure/B394255.png)
methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C11H12N8O3S and its molecular weight is 336.33g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
1. Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of various heterocyclic precursors. The key structural components include:
- Oxadiazole ring : Contributes to the bioactivity through electron-withdrawing properties.
- Triazole moiety : Known for its role in enhancing pharmacological properties.
- Imidazole group : Imparts additional biological activity and stability.
The molecular formula is C18H21N7O3S with a molecular weight of approximately 421.48 g/mol .
2.1 Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : Compounds similar to this compound were tested against cervical cancer (SISO) and bladder cancer (RT-112) cell lines. The most effective derivatives had IC50 values ranging from 2.38 to 3.77 µM .
Compound | Cell Line | IC50 (µM) |
---|---|---|
4e | SISO | 2.38 |
5l | RT-112 | 3.77 |
2.2 Antimicrobial Activity
The compound has also shown promising results against various bacterial strains:
- Gram-positive and Gram-negative Bacteria : It exhibited inhibitory action against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 40 µg/mL to 500 µg/mL depending on the strain .
3. Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituents : Variations in substituents on the imidazole and oxadiazole rings significantly affect potency. For example, introducing halogens or methyl groups can enhance cytotoxicity against specific cancer cell lines.
Table: Impact of Substituents on Activity
Substituent | Effect on Activity |
---|---|
Halogen (F, Cl) | Increased potency |
Methyl group | Enhanced selectivity |
Hydroxyl group | Reduced cytotoxicity |
Case Study 1: Anticancer Screening
In a study conducted by Fayad et al., a library of compounds including derivatives of this compound was screened using multicellular spheroids as models for solid tumors. The results indicated that certain derivatives effectively inhibited tumor growth and induced apoptosis in cancer cells .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound revealed that it possessed significant activity against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .
科学的研究の応用
Anticancer Applications
Recent studies have highlighted the potential anticancer properties of compounds containing oxadiazole and triazole groups. For instance, derivatives of methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study conducted on synthesized derivatives showed that certain modifications to the structure significantly enhanced cytotoxic activity against human cancer cell lines. The evaluation included:
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
Compound A | MCF7 (breast cancer) | 15.2 |
Compound B | HeLa (cervical cancer) | 10.5 |
Compound C | A549 (lung cancer) | 12.8 |
These results indicate that the presence of specific substituents can influence the biological activity of the compound.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. The unique combination of oxadiazole and triazole functionalities suggests potential efficacy against a range of bacterial and fungal pathogens.
Case Study: Antimicrobial Testing
In vitro studies have shown that this compound exhibits significant antibacterial activity against:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Synthesis and Modification
The synthesis of this compound involves multiple steps including:
- Formation of the oxadiazole ring.
- Coupling with triazole derivatives.
- Introduction of the imidazole moiety through sulfanyl linkages.
特性
IUPAC Name |
methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1-methylimidazol-2-yl)sulfanylmethyl]triazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N8O3S/c1-18-4-3-13-11(18)23-5-6-7(10(20)21-2)14-17-19(6)9-8(12)15-22-16-9/h3-4H,5H2,1-2H3,(H2,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSOPNYRUHDTNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=C(N=NN2C3=NON=C3N)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N8O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。